molecular formula C13H9NO4 B075454 Phenyl 4-nitrobenzoate CAS No. 1429-05-6

Phenyl 4-nitrobenzoate

Cat. No. B075454
CAS RN: 1429-05-6
M. Wt: 243.21 g/mol
InChI Key: LUSSRKMAXZEBEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenyl 4-nitrobenzoate can be synthesized through various chemical reactions, including Friedel-Crafts acylation, substitution reactions, and metathesis. The synthesis process often involves starting materials such as iodobenzene, p-nitro-benzoic acid, and diphenyl sulfide, with specific conditions favoring the formation of phenyl 4-nitrobenzoate derivatives (Cheng De-jun, 2008).

Molecular Structure Analysis

The molecular structure of phenyl 4-nitrobenzoate and its derivatives exhibits specific characteristics influenced by the arrangement of its molecular components. Studies have reported the existence of hydrogen-bonded sheets and chains in its isomeric forms, showcasing a polarized molecular-electronic structure (J. Portilla et al., 2007).

Chemical Reactions and Properties

Phenyl 4-nitrobenzoate participates in various chemical reactions, including nucleophilic substitution reactions with secondary alicyclic amines, indicating its reactivity and potential for chemical transformations (E. Castro et al., 2003). Its reactions are influenced by factors such as the presence of substituents, which affect its rate and mechanism of reactions.

Physical Properties Analysis

The physical properties of phenyl 4-nitrobenzoate derivatives, such as their thermal and mesomorphic behaviors, have been explored. Studies highlight the influence of substituents on their thermal properties and the formation of specific phases, indicating the compound's utility in material science applications (H. Sugiura et al., 1991).

Chemical Properties Analysis

The chemical properties of phenyl 4-nitrobenzoate, including its reactivity in nucleophilic substitution reactions and the effect of substituents on its reaction mechanisms, have been extensively studied. These properties underscore the compound's versatility and its potential applications in synthetic chemistry (H. Koh et al., 1999).

Scientific Research Applications

  • Electroanalytical Chemistry : Investigating the reduction of phenyl nitrobenzoates in solvents like N, N-dimethylformamide, phenyl 4-nitrobenzoate undergoes cathodic deprotection in two steps, leading to the formation of free phenol in high yields. This process is significant in electroanalytical studies (Jorge & Stradiotto, 1997).

  • Magnetic Materials : In the synthesis of single-chain magnetic materials, 4-nitrobenzoic acid is used as a ligand, impacting the magnetic properties of the resulting complexes. For example, in a Tb(III) complex, it shows temperature and frequency-dependent magnetic behavior (Kharwar, Mondal, & Konar, 2018).

  • Biochemical Applications : 5,5'-dithiobis(2-nitrobenzoic acid), a water-soluble aromatic disulfide, is valuable for determining sulfhydryl groups in biological materials, impacting biochemical analysis and research (Ellman, 1959).

  • Antimicrobial Agents : Synthesized derivatives of triazoles starting from 4-nitrobenzoic acid have shown potential as novel antimicrobial agents. These derivatives exhibit activity against various bacterial and fungal strains, demonstrating the compound's relevance in pharmaceutical research (Upmanyu et al., 2011).

  • Material Science and Liquid Crystals : Studies on derivatives of phenyl 4-nitrobenzoate have explored their thermal properties and mesomorphic (liquid crystal) behavior. The nitro group at the lateral position affects the smectic properties of these compounds, influencing their application in material science (Sugiura et al., 1991).

  • Pharmaceutical Research : Phenyl 4-nitrobenzoate derivatives have been synthesized for antitumor evaluation. These compounds exhibit cytostatic activities against various malignant human cell lines, highlighting their potential in cancer research (Racané et al., 2006).

  • Polymer Science : In polymer science, phenyl 4-nitrobenzoate has been used in the synthesis of well-defined aromatic polyamides and block copolymers. This includes applications in creating materials with specific molecular weights and low polydispersity (Yokozawa et al., 2002).

Future Directions

Future directions for the use of Phenyl 4-nitrobenzoate could involve its use in various chemical reactions, given its nitro group. For instance, nitro compounds can be used in the synthesis of aromatic compounds such as ethers .

properties

IUPAC Name

phenyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(18-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSSRKMAXZEBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162216
Record name Benzoic acid, 4-nitro-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-nitrobenzoate

CAS RN

1429-05-6
Record name Benzoic acid, 4-nitro-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1429-05-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-nitro-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITRO-BENZOIC ACID PHENYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
M Krátký, S Bősze, Z Baranyai, I Szabó… - Bioorganic & medicinal …, 2015 - Elsevier
… 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate showed the most potent inhibition with MIC values ranging from 0.25 to 2 μM. Gram-positive bacteria, including …
Number of citations: 21 www.sciencedirect.com
OA El Seoud, MF Martins - Journal of Physical Organic …, 1995 - Wiley Online Library
… − )‐catalyzed hydrolysis of the following esters was studied spectrophotometrically: 4‐nitrophenyl 4‐X‐benzoate (series I, a–e, X = CH 3 , H, Cl, CN, NO 2 ), 4‐Y‐phenyl 4‐nitrobenzoate …
Number of citations: 14 onlinelibrary.wiley.com
M Alkan, H Yüksek, S Manap, G Ozdemir… - Russian Journal of …, 2022 - Springer
It is known that acetyl derivatives, Schiff bases, and Mannich bases obtained from 1,2,4-triazol-5-ones have significant antibacterial and antioxidant activities. Herein, 27 new 1,2,4-…
Number of citations: 0 link.springer.com
H Yüksek, A Berkyürek, S Manap, G Özdemir, M Beytur… - 2022 - nopr.niscpr.res.in
The synthesis of 2-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]azomethine}-phenyl 4-nitrobenzoates 3from the reactions of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-…
Number of citations: 1 nopr.niscpr.res.in
T Yokozawa, M Ogawa, A Sekino, R Sugi… - Journal of the …, 2002 - ACS Publications
… However, phenyl 4-(4-octyloxybenzylamino)benzoate (1b) polymerized at room temperature in the presence of base and phenyl 4-nitrobenzoate (2) as an initiator in a chain-growth …
Number of citations: 94 pubs.acs.org
PH Kumar, N Kottam, R Sowbhagya - Materials Today: Proceedings, 2023 - Elsevier
… ) di-azenyl) phenyl 4-nitrobenzoate (R 1 ) has shown two distinct peaks at 252.8 and 339.2 nm while the Palladacycle (Bis [(E)-4-((4-butoxy phenyl) di-azenyl) phenyl 4-nitrobenzoate)]-…
Number of citations: 0 www.sciencedirect.com
I Bauerová, M Ludwig - Collection of Czechoslovak Chemical …, 2000 - cccc.uochb.cas.cz
… Phenyl 4-aminobenzoate was synthesised by reduction of phenyl 4-nitrobenzoate in methanol on palladium. Kinetics of base-catalysed hydrolysis of model phenyl esters occurring by …
Number of citations: 20 cccc.uochb.cas.cz
C Prabhakar, K Vyas, J Moses Babu… - Acta Crystallographica …, 1999 - scripts.iucr.org
The title compound is a multi-functional compound and potential intermediate for making new molecular entities. The three substituents other than methyl have essentially planar …
Number of citations: 2 scripts.iucr.org
T Yokozawa, M Ogawa, A Sekino, R Sugi… - Macromolecular …, 2003 - Wiley Online Library
… Phenyl 4-(4-octyloxybenzy1amino)benzoate (lb) polymerized at room temperature in the presence of base and phenyl 4-nitrobenzoate (2a) as an initiator in a chain-growth …
Number of citations: 25 onlinelibrary.wiley.com
LV Kuritsyn, AY Lebedukho, AI Sadovnikov - Russian journal of general …, 2003 - Springer
… In this work we studied the kinetics of N-acylation of glycine (Gly) and L-proline (Pro) with 4-nitrophenyl 4-nitrobenzoate (I) in aqueous-organic solvents [water3acetonitrile (A), water32-…
Number of citations: 7 link.springer.com

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